4-{2-[(E)-(hydroxyimino)methyl]-1H-pyrrol-1-yl}benzoic acid
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Overview
Description
4-{2-[(E)-(hydroxyimino)methyl]-1H-pyrrol-1-yl}benzoic acid is an organic compound that features a pyrrole ring attached to a benzoic acid moiety through a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(E)-(hydroxyimino)methyl]-1H-pyrrol-1-yl}benzoic acid typically involves the reaction of 4-formylbenzoic acid with hydroxylamine to form the corresponding oxime. This intermediate is then subjected to a cyclization reaction with pyrrole under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(E)-(hydroxyimino)methyl]-1H-pyrrol-1-yl}benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-{2-[(E)-(hydroxyimino)methyl]-1H-pyrrol-1-yl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 4-{2-[(E)-(hydroxyimino)methyl]-1H-pyrrol-1-yl}benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar structural motif and exhibit comparable biological activities.
Cyanoacetamides: These compounds are also used as building blocks in organic synthesis and have diverse biological applications.
Indole Derivatives: Indole-based compounds are widely studied for their pharmacological properties and structural similarities.
Uniqueness
4-{2-[(E)-(hydroxyimino)methyl]-1H-pyrrol-1-yl}benzoic acid is unique due to its specific combination of a pyrrole ring and a benzoic acid moiety linked through a hydroxyimino group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H10N2O3 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
4-[2-[(E)-hydroxyiminomethyl]pyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C12H10N2O3/c15-12(16)9-3-5-10(6-4-9)14-7-1-2-11(14)8-13-17/h1-8,17H,(H,15,16)/b13-8+ |
InChI Key |
GDBHMVXXUMNMMX-MDWZMJQESA-N |
Isomeric SMILES |
C1=CN(C(=C1)/C=N/O)C2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
C1=CN(C(=C1)C=NO)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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